molecular formula C10H10O2 B027290 2-Benzylacrylic Acid CAS No. 5669-19-2

2-Benzylacrylic Acid

Cat. No. B027290
M. Wt: 162.18 g/mol
InChI Key: RYNDYESLUKWOEE-UHFFFAOYSA-N
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Patent
US07087749B2

Procedure details

A solution of benzylmalonic acid (20.0 g, 0.103 mol, 1 eq) and paraformaldehyde (4.94 g, 0.164 mol, 1.6 eq) in ethyl acetate (150 mL) was cooled (0° C.) and treated with diethylamine (10.65 mL, 0.103 mol, 1 eq) drop wise, keeping the reaction temperature below 20° C. The reaction was then warmed to reflux for 90 minutes and cooled again on ice. The homogeneous solution was treated with water (20 mL) and concentrated aqueous HCl (12N) (9.0 mL, 0.108 mol) drop wise, keeping the reaction temperature below 10° C. The phases were then separated. The organic layer was washed with brine (100 mL), dried over sodium sulfate, filtered, and the filtrate concentrated under vacuum giving 2-methylene-3-phenylpropanoic acid (10) as a white solid (15 g, 90%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:12](O)=O)[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.C(NCC)C.Cl>C(OCC)(=O)C.O>[CH2:12]=[C:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
4.94 g
Type
reactant
Smiles
C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10.65 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled again on ice
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The phases were then separated
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=C(C(=O)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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